
(1,1,3,3,3-Pentafluoropropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,3,3,3-Pentafluoropropoxy)benzene is a chemical compound characterized by the presence of a benzene ring substituted with a pentafluoropropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,3,3,3-pentafluoropropoxy)benzene typically involves the reaction of a benzene derivative with a pentafluoropropoxy group. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a pentafluoropropanol derivative under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a strong base and a suitable solvent .
Analyse Chemischer Reaktionen
Types of Reactions: (1,1,3,3,3-Pentafluoropropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The pentafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrogenated benzene derivatives.
Substitution: Formation of benzene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1,1,3,3,3-Pentafluoropropoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,1,3,3,3-pentafluoropropoxy)benzene involves its interaction with molecular targets through its pentafluoropropoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene
- 1,2,3,3,3-Pentafluoropropene
- 1,1,1,3,3-Pentafluoropropane
Comparison: (1,1,3,3,3-Pentafluoropropoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties compared to other fluorinated benzene derivatives. Its pentafluoropropoxy group provides a balance of electron-withdrawing effects and steric hindrance, making it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
54099-27-3 |
|---|---|
Molekularformel |
C9H7F5O |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
1,1,3,3,3-pentafluoropropoxybenzene |
InChI |
InChI=1S/C9H7F5O/c10-8(11,12)6-9(13,14)15-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
OSSDPDMHQOHLLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(CC(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)


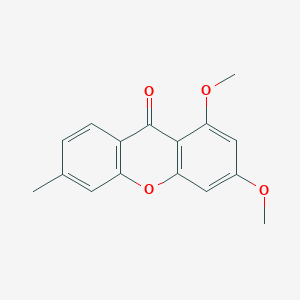
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
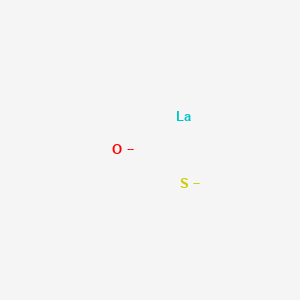

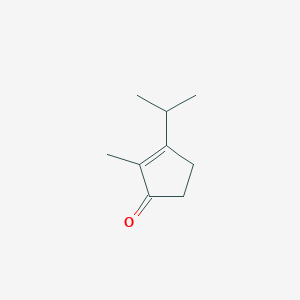


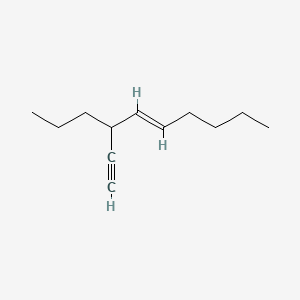

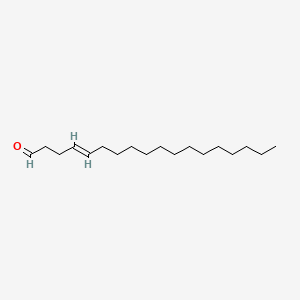
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
